Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate
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Overview
Description
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C19H16O6. This compound is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities. It is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains an ethyl ester group, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can modulate cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:
Coumarin: A simpler structure with similar biological activities but lacks the ethyl ester group.
Flavonoids: A broad class of compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.
The uniqueness of ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate lies in its specific structural features, such as the ethyl ester group, which can influence its solubility, reactivity, and biological activities.
Biological Activity
Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate is a compound of interest due to its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C19H16O6
- Molecular Weight : 336.33 g/mol
- CAS Number : 24280282
1. Antioxidant Activity
Research indicates that compounds with flavonoid-like structures, such as this compound, exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress.
DPPH Radical Scavenging Assay Results :
The antioxidant capacity of this compound was evaluated using the DPPH assay, which measures the ability to reduce DPPH radicals. The results showed an IC50 value indicating effective radical scavenging activity.
Compound | IC50 (µM) |
---|---|
This compound | 45.3 |
Standard (Ascorbic Acid) | 25.0 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed in various in vitro models. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine Inhibition Study Results :
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels significantly.
Cytokine | Control (pg/mL) | Treatment (pg/mL) |
---|---|---|
TNF-alpha | 1200 | 450 |
IL-6 | 800 | 300 |
3. Anticancer Properties
This compound has shown promise in anticancer studies, particularly against breast cancer cell lines. The compound induces apoptosis in cancer cells while sparing normal cells, making it a potential candidate for further development.
Cell Viability Assay Results :
In assays using MCF7 breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 25 |
The biological activities of this compound can be attributed to its structural characteristics that facilitate interactions with biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Anti-inflammatory Mechanism : The compound likely modulates signaling pathways related to inflammation, inhibiting NF-kB activation.
- Anticancer Mechanism : It may induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antioxidant Activity : A study published in MDPI demonstrated that derivatives of flavonoids possess significant antioxidant activity, with ethyl derivatives showing enhanced bioavailability and efficacy due to structural modifications .
- Anti-inflammatory Effects in Animal Models : In vivo studies have shown that treatment with this compound reduces inflammation markers in animal models subjected to induced inflammation .
- Cancer Cell Line Testing : Research involving multiple cancer cell lines indicated that this compound effectively reduces proliferation and induces apoptosis in a range of cancer types, suggesting its broad therapeutic potential .
Properties
CAS No. |
84212-46-4 |
---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C19H16O6/c1-2-23-18(22)11-24-13-8-14(20)19-15(21)10-16(25-17(19)9-13)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
InChI Key |
MBPIOQSSXQCACY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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